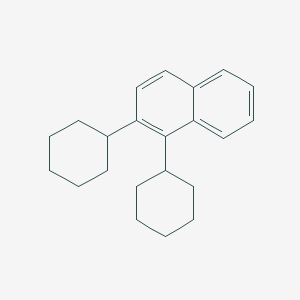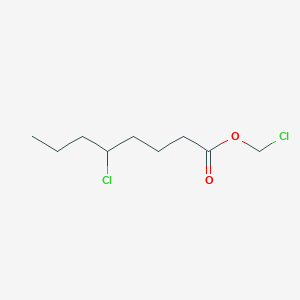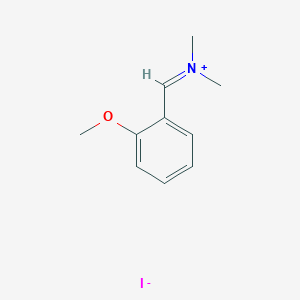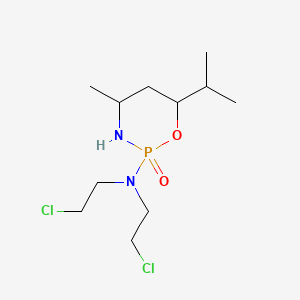![molecular formula C5H9ClN2 B14432049 7-Chloro-1,7-diazabicyclo[2.2.1]heptane CAS No. 79614-45-2](/img/structure/B14432049.png)
7-Chloro-1,7-diazabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1,7-diazabicyclo[221]heptane is a heterocyclic compound that features a bicyclic structure with nitrogen atoms at the 1 and 7 positions and a chlorine atom at the 7 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,7-diazabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the organocatalyzed asymmetric Michael addition of substituted triketopiperazines to enones, followed by further modifications to deliver products possessing the desired bicyclic structure . Another method includes the Diels-Alder reaction of N-substituted pyrroles with acetylenic dienophiles, although this route may yield lower overall efficiency .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of catalysts, such as platinum oxide, can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-1,7-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom at the 7 position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
7-Chloro-1,7-diazabicyclo[2.2.1]heptane has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Chloro-1,7-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-Chloro-1,7-diazabicyclo[2.2.1]heptane include:
1,7-Diazabicyclo[2.2.1]heptane: Lacks the chlorine atom at the 7 position.
2-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptane: Features additional methyl groups and a different substitution pattern.
Uniqueness
This compound is unique due to the presence of the chlorine atom at the 7 position, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
79614-45-2 |
|---|---|
Molekularformel |
C5H9ClN2 |
Molekulargewicht |
132.59 g/mol |
IUPAC-Name |
7-chloro-1,7-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H9ClN2/c6-8-5-1-3-7(8)4-2-5/h5H,1-4H2 |
InChI-Schlüssel |
KZQDLEGKLZWKNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1N2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B14431972.png)
![[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14431976.png)
![N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14431983.png)

![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)
![N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14431999.png)





![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
